molecular formula C21H20BrClN2O2 B12455490 N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12455490
M. Wt: 447.8 g/mol
InChI Key: CANGESFNPVWVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a chloro-oxo group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable chlorinating agent to form 4-bromobenzoyl chloride.

    Condensation Reaction: The 4-bromobenzoyl chloride is then reacted with piperidine to form the intermediate 4-bromophenyl-piperidinyl ketone.

    Final Coupling: The intermediate is coupled with benzamide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxo, amine, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can be compared with similar compounds such as:

    N-[(1Z)-1-(4-chlorophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    N-[(1Z)-1-(4-fluorophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide: Contains a fluorophenyl group, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[1-(4-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20BrClN2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)

InChI Key

CANGESFNPVWVGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Br)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.